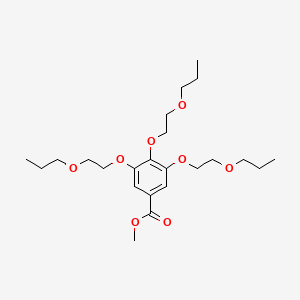
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester: is a complex organic compound with a unique structure. It contains a total of 37 atoms, including 19 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 bromine atom . The compound features multiple bonds, including double bonds, and functional groups such as esters and aldehydes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester typically involves the reaction of diethyl malonate with 2-bromoethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester bonds. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Analyse Des Réactions Chimiques
Types of Reactions: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its functional groups make it a versatile intermediate in the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential applications in medicine include its use in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Propanedioic acid, diethyl ester: A simpler ester with similar functional groups but lacking the bromine and oxopropyl groups.
Propanedioic acid, (2-chloroethyl)(3-oxopropyl)-, diethyl ester: A similar compound with a chlorine atom instead of bromine.
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, dimethyl ester: A similar compound with methyl esters instead of ethyl esters.
Uniqueness: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is unique due to the presence of both bromine and oxopropyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
654673-54-8 |
|---|---|
Formule moléculaire |
C12H19BrO5 |
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
diethyl 2-(2-bromoethyl)-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-3-17-10(15)12(7-8-13,6-5-9-14)11(16)18-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
OHWQRPWXIHBEBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC=O)(CCBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
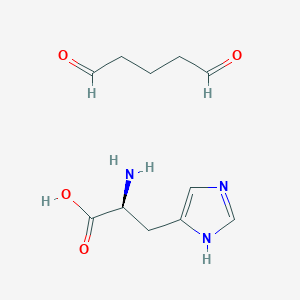
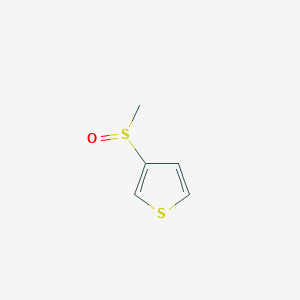
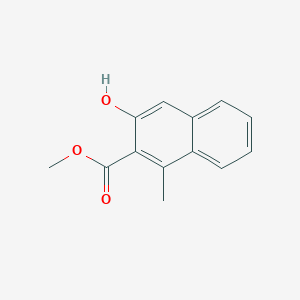
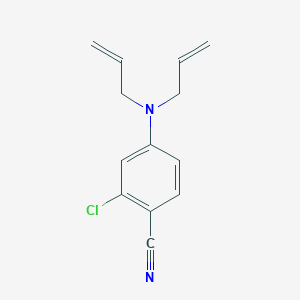
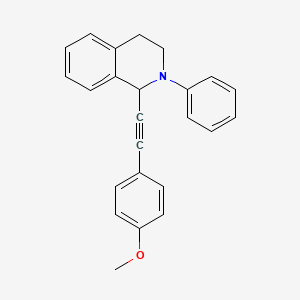
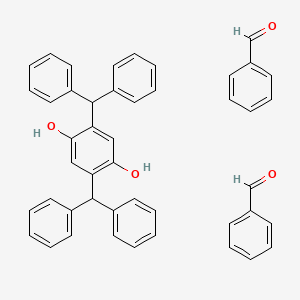
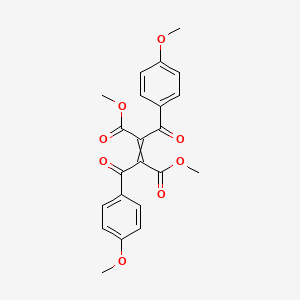

![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)

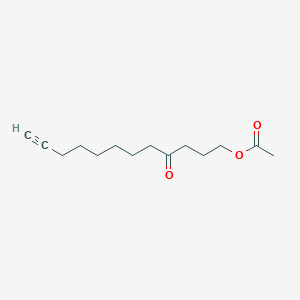
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
